molecular formula C16H23NO4 B14221959 N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide CAS No. 823797-46-2

N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide

Cat. No.: B14221959
CAS No.: 823797-46-2
M. Wt: 293.36 g/mol
InChI Key: ODMFXVMBWNGUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide is an organic compound with a complex structure that includes a dimethoxyphenyl group and a heptanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide typically involves the reaction of 2,4-dimethoxybenzylamine with a heptanoic acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of boron reagents in Suzuki–Miyaura coupling reactions has been explored for similar compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide is unique due to its specific heptanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various fields.

Properties

CAS No.

823797-46-2

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-6-oxoheptanamide

InChI

InChI=1S/C16H23NO4/c1-12(18)6-4-5-7-16(19)17-11-13-8-9-14(20-2)10-15(13)21-3/h8-10H,4-7,11H2,1-3H3,(H,17,19)

InChI Key

ODMFXVMBWNGUTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC(=O)NCC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.